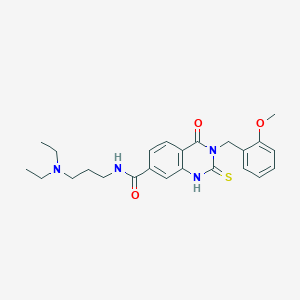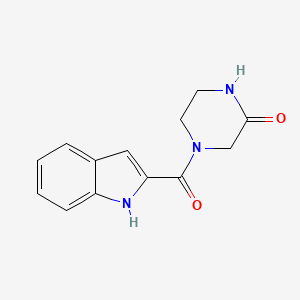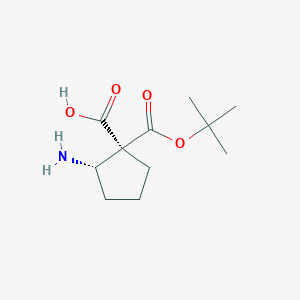
Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- is an organic compound with the molecular formula C11H21N It is a derivative of cyclohexane, where the methanamine group is substituted with a 1-(2-methyl-2-propenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- typically involves the reaction of cyclohexanemethanamine with 2-methyl-2-propenyl halides under basic conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction is monitored using techniques such as gas chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the generation of different products. The pathways involved depend on the specific reaction conditions and the nature of the substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanemethanamine: Lacks the 1-(2-methyl-2-propenyl) group, making it less reactive in certain chemical reactions.
Cyclohexylamine: Similar structure but without the methanamine group, leading to different chemical properties.
2-Methyl-2-propenylamine: Contains the 2-methyl-2-propenyl group but lacks the cyclohexane ring, resulting in different reactivity.
Uniqueness
Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- is unique due to the presence of both the cyclohexane ring and the 1-(2-methyl-2-propenyl) group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications and research studies.
Propriétés
Numéro CAS |
134786-08-6 |
|---|---|
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
[1-(2-methylprop-2-enyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-11(9-12)6-4-3-5-7-11/h1,3-9,12H2,2H3 |
Clé InChI |
QGZIRIUTJNMJML-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1(CCCCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)





![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)
![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
